2,3-Diamino-2-butenedinitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

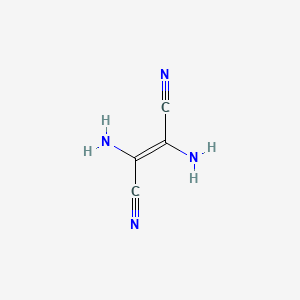

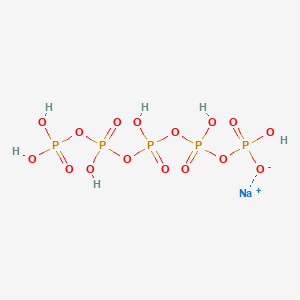

2,3-Diamino-2-butenedinitrile is an organic compound with the molecular formula C4H4N4 It is known for its unique structure, which includes two amino groups and two nitrile groups attached to a butene backbone

Mechanism of Action

Target of Action

The primary target of 2,3-Diamino-2-butenedinitrile, also known as Diaminomaleonitrile (DAMN), is the hydrogen atom in the amino group . The compound interacts with this atom during its photochemical reactions .

Mode of Action

Upon UV excitation (λ > 320 nm or λ > 295 nm), DAMN undergoes a photoinduced hydrogen-atom transfer . This process involves the transfer of a hydrogen atom from an amino group to a nitrile fragment . As a result, a tautomer of DAMN involving a ketenimine group is generated .

Biochemical Pathways

The major biochemical pathway affected by DAMN is the photochemical transformation pathway . This transformation results in the generation of a ketenimine group and another product identified as 4-amino-1H-imidazole-5-carbonitrile (AICN) .

Pharmacokinetics

The compound’s solubility in water is reported to be 5 g/l at 25 ºc , which may influence its bioavailability.

Result of Action

The result of DAMN’s action is the generation of a tautomer involving a ketenimine group and the formation of AICN . These transformations occur upon UV irradiation of DAMN isolated in argon matrices .

Action Environment

The action of DAMN is influenced by environmental factors such as temperature and light. The compound’s transformations are induced by UV light , and its solubility may vary with temperature . The compound’s reactions have been studied in low-temperature argon matrices, which provide a controlled environment for observing its photochemical transformations .

Biochemical Analysis

Biochemical Properties

It is known that this compound can undergo photoinduced hydrogen-atom transfer when exposed to UV light . This process involves the transfer of a hydrogen atom from an amino group to a nitrile fragment, resulting in the generation of a tautomer of 2,3-Diamino-2-butenedinitrile involving a ketenimine group

Molecular Mechanism

It is known that upon UV excitation, this compound undergoes a photoinduced hydrogen-atom transfer . This process results in the generation of a tautomer of this compound involving a ketenimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diamino-2-butenedinitrile can be synthesized through the polymerization of hydrogen cyanide (HCN). The process involves the formation of tetramers of HCN, which then undergo further reactions to form the desired compound . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-2-butenedinitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound include ketenimine derivatives, imidazole derivatives, and various substituted compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

2,3-Diaminomaleonitrile: This is the cis isomer of 2,3-diamino-2-butenedinitrile and shares similar chemical properties.

2,3-Diaminofumaronitrile: This is the trans isomer and also exhibits similar reactivity.

Uniqueness

This compound is unique due to its specific arrangement of amino and nitrile groups, which allows for a wide range of chemical reactions and applications. Its ability to form various reactive intermediates and derivatives makes it a valuable compound in scientific research .

Properties

IUPAC Name |

(E)-2,3-diaminobut-2-enedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZSNGJNFHWQDC-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=C(C#N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)/C(=C(/C#N)\N)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary photochemical reactions observed when 2,3-Diamino-2-butenedinitrile (DAMN) is exposed to UV light in an inert environment?

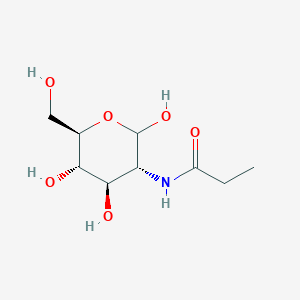

A1: When DAMN monomers are isolated in an argon matrix and irradiated with UV light (λ > 320 nm or λ > 295 nm), the predominant reaction is photoinduced hydrogen-atom transfer. This process generates a tautomer of DAMN containing a ketenimine group. [] Further irradiation at shorter wavelengths (λ > 270 nm) leads to the formation of 4-amino-1H-imidazole-5-carbonitrile (AICN) as an additional photoproduct. []

Q2: How was the formation of the ketenimine tautomer and 4-amino-1H-imidazole-5-carbonitrile (AICN) from this compound (DAMN) confirmed in the study?

A2: The identification of both photoproducts relied on infrared (IR) spectroscopy. The ketenimine tautomer was identified by comparing its experimental IR spectrum with a theoretically predicted spectrum. [] For AICN, its formation was unequivocally confirmed by matching the IR spectrum of the photogenerated species with the spectrum of AICN independently trapped from the gas phase into an argon matrix. []

Q3: Besides its photochemical reactivity, has this compound (DAMN) been identified in any other context?

A3: Interestingly, this compound (DAMN) has been detected as a volatile compound in peppermint leaves. [] Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) was employed to identify and analyze DAMN alongside other volatile constituents of the plant. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Quinolinium,1-methyl-2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1)](/img/structure/B1144243.png)

![3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methyl-1-pyrroline](/img/structure/B1144266.png)